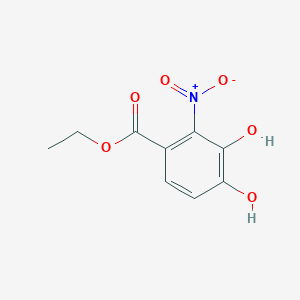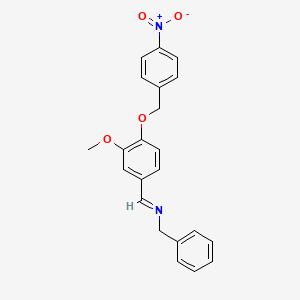
N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Electrochemical Applications : The compound's structural similarity to α-nitrobenzylic compounds suggests potential applications in electrochemical processes. For instance, studies on α-nitrobenzylic compounds have shown increased yield in oxime during electroreduction, which can be relevant in developing electrochemical sensors or in organic synthesis (Miralles-Roch, Tallec, & Tardivel, 1995).
Synthetic Applications : This compound can be utilized in organic synthesis, particularly in forming derivatives like N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine. Such syntheses often involve cycloaddition reactions, which are fundamental in creating complex organic molecules (Younas, Abdelilah, & Anouar, 2014).
Nonlinear Optical Properties : Compounds structurally related to N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine demonstrate significant third-order nonlinear optical properties. Such properties are crucial in developing optical devices like optical limiters and switches (Naseema et al., 2010).
Molecular Structure Analysis : The structural features of compounds including the 4-nitrobenzyl group have been studied to understand the effects of molecular planarity on crystal non-centrosymmetry, which is essential in the field of crystallography and material science (Zhang, 2002).
Corrosion Inhibition : Analogous compounds have been explored as corrosion inhibitors, particularly in the context of steel protection in acidic environments. Their effectiveness is attributed to the adsorption of inhibitor molecules on metal surfaces (Singh & Quraishi, 2016).
Crystal and Molecular Structures : The crystal and molecular structures of similar nitrobenzylamine derivatives have been determined, which aids in understanding intermolecular interactions and stability in solid-state chemistry (Iwasaki et al., 1988).
Synthetic Technology Improvement : The compound's related substances have been utilized in the improvement of synthetic technologies in fields like medicine, pesticides, and chemicals. This demonstrates its potential in enhancing industrial processes (Wang Ling-ya, 2015).
Histochemical Techniques : Compounds structurally similar have been used in histochemical techniques for the demonstration of tissue oxidase, contributing to advancements in histology and microscopy (Burstone, 1959).
Polymerization Processes : N-phenylalkoxyamines, which can be structurally related, have shown promise in controlling polymerization processes, particularly in the synthesis of polymers with specific characteristics (Greene & Grubbs, 2010).
Antioxidant Behavior : The compound's structural analogs have been studied for their antioxidant behavior in the rubber industry, highlighting their potential in stabilizing materials against oxidative degradation (Rapta et al., 2009).
properties
IUPAC Name |
N-benzyl-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-22-13-19(15-23-14-17-5-3-2-4-6-17)9-12-21(22)28-16-18-7-10-20(11-8-18)24(25)26/h2-13,15H,14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWEMRACGTEPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NCC2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)
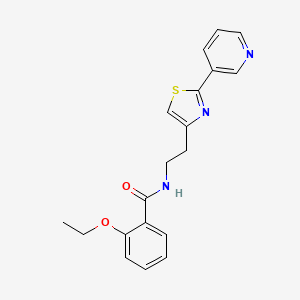
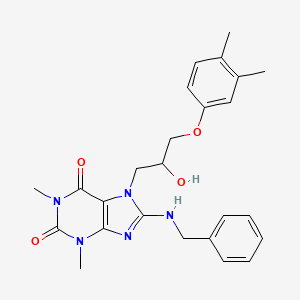

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)

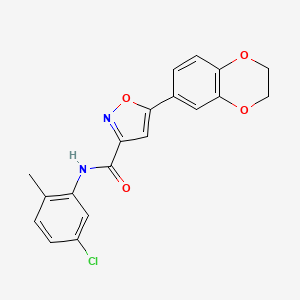

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)

![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)
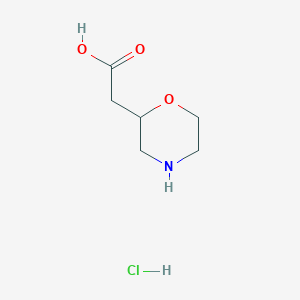
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
